molecular formula C11H12O2 B1344049 2-Methyl-4-prop-2-enoxybenzaldehyde CAS No. 206122-92-1

2-Methyl-4-prop-2-enoxybenzaldehyde

Cat. No. B1344049
Key on ui cas rn: 206122-92-1
M. Wt: 176.21 g/mol
InChI Key: IUZGWCJJKDSYTN-UHFFFAOYSA-N
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Patent
US07005526B2

Procedure details

31.7 g (229 mmol) potassium carbonate and 9.51 g (57.3 mmol) potassium iodide were given to a solution of 15.6 g (115 mmol) 4-hydroxy-2-methyl-benzaldehyde and 55.4 g (458 mmol) allyl bromide in 500 ml 2-butanone and stirred for 16 h at 65° C. Solvents were distilled off and the residue distributed between ethyl acetate and 1 N sodium hydroxide. The organic layer was separated and the aqueous solution extracted once with ethyl acetate. The combined organic phases were dried and evaporated to give 19.8 g (98%) of 4-allyloxy-2-methyl-benzaldehyde.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
9.51 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
55.4 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[OH:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[C:12]([CH3:18])[CH:11]=1.[CH2:19](Br)[CH:20]=[CH2:21]>CC(=O)CC>[CH2:21]([O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[C:12]([CH3:18])[CH:11]=1)[CH:20]=[CH2:19] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
9.51 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
15.6 g
Type
reactant
Smiles
OC1=CC(=C(C=O)C=C1)C
Step Four
Name
Quantity
55.4 g
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Solvents were distilled off
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted once with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)OC1=CC(=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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